MLN-9708 - 1201902-80-8

MLN-9708

Catalog Number: EVT-1491426
CAS Number: 1201902-80-8
Molecular Formula: C20H23BCl2N2O9
Molecular Weight: 517.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

MLN-9708, also known as Ixazomib, is a boron-containing molecule classified as a proteasome inhibitor. [, , , , , , , ] It is a second-generation, orally bioavailable proteasome inhibitor, meaning it can be taken by mouth and effectively blocks the action of proteasomes within the body. [, , ] While clinically approved for treating multiple myeloma, MLN-9708 holds significant promise for broader applications in scientific research, particularly in oncology and hematology. [, , , , , , ]

Synthesis Analysis

The synthesis of MLN-9708 starts with O-benzyl-5-chlorsalicylic acid and methyl esters of amino acid hydrochlorides. [] The peptide bonds are formed using carbodiimides, specifically EDCI∙HCl, in the presence of 1‑hydroxybenzotriazole (HOBt) and N,N-diisopropylethylamine (DIPEA). [] During the synthesis of the tripeptide backbone, partial racemization can occur after adding the second amino acid. [] Adjusting reaction conditions to achieve a 92% enantiomeric excess (ee) helps mitigate this issue. [] The final steps involve incorporating an aldehyde or oxirane moiety. []

Molecular Structure Analysis

While specific details regarding the molecular structure analysis of MLN-9708 are limited in the provided papers, its chemical name, MLN-9708, provides key insights. [, , , ] The presence of a boron atom within a dioxaborinane ring is a characteristic feature of this molecule. [, , , ] Further analysis of the structure reveals a tripeptide backbone with specific amino acid residues contributing to its overall conformation and activity. []

Mechanism of Action

MLN-9708 functions as a potent, reversible inhibitor of the proteasome, primarily targeting its chymotrypsin-like activity. [, , , ] This selectivity for the chymotryptic activity distinguishes it from earlier proteasome inhibitors like bortezomib. [, ] By inhibiting the proteasome, MLN-9708 disrupts the degradation of ubiquitinated proteins, leading to their accumulation within cells. [, , , ] This disruption of protein homeostasis triggers a cascade of downstream effects, including the activation of apoptotic pathways, induction of endoplasmic reticulum (ER) stress, and inhibition of the NFκB pathway. [, ]

Physical and Chemical Properties Analysis

Although detailed physical and chemical properties data are not explicitly provided in the papers, MLN-9708's oral bioavailability is consistently highlighted. [, , , ] This property suggests favorable absorption and metabolic stability, making it suitable for oral administration in preclinical and clinical settings. [, , , ]

Applications
  • Multiple Myeloma: MLN-9708 has shown promising results as a potential therapeutic agent for multiple myeloma, particularly in cases resistant to traditional treatments or those who have relapsed. [, , , , , , ] Studies demonstrate its effectiveness against multiple myeloma cell lines and primary patient cells. [, , ] It induces apoptosis, inhibits tumor growth, and reduces angiogenesis in multiple myeloma models. [, ]
  • Acute Lymphoblastic Leukemia: Research suggests that MLN-9708 could be beneficial in treating acute lymphoblastic leukemia, particularly in older adults. [] Clinical trials have investigated its safety and efficacy when combined with chemotherapy in this patient population. []
  • Triple-Negative Breast Cancer: Preclinical studies indicate that triple-negative breast cancer cells may be highly sensitive to proteasome inhibition by MLN-9708, suggesting its potential as a therapeutic option for this aggressive cancer subtype. []
  • Glioblastoma: While its blood-brain barrier permeability requires further investigation, research has detected measurable concentrations of MLN-9708 in glioblastoma tissues after oral administration. [, ] This finding supports its further exploration as a potential treatment for this challenging brain cancer. [, ]
  • Sickle Cell Disease: Research suggests MLN-9708 could offer a dual benefit in managing sickle cell disease. [] By inhibiting the proteasome, it promotes the nuclear translocation of Nrf2, a transcription factor that regulates antioxidant enzymes and γ-globin (a component of fetal hemoglobin). [] This dual action leads to increased antioxidant responses and elevated Hb F levels, potentially alleviating disease severity. []
Future Directions
  • Combination Therapies: Exploring MLN-9708's efficacy in combination with other anti-cancer agents like lenalidomide, HDAC inhibitors (SAHA), or dexamethasone is crucial. [, , , ] Understanding synergistic effects and optimal combinations could lead to more effective treatment regimens for various cancers.
  • Resistance Mechanisms: Investigating mechanisms of resistance to MLN-9708 is essential for optimizing its use and developing strategies to overcome treatment resistance. [] This research could involve studying the role of proteasome mutations, transporter channels, and alternative protein degradation pathways. []
  • Personalized Medicine: Investigating the genetic and molecular profiles of patients who respond best to MLN-9708 can help develop personalized treatment strategies and improve patient outcomes. []
  • Drug Delivery: While oral bioavailability is a significant advantage, further research into drug delivery systems could enhance its efficacy, particularly for cancers with limited drug penetration, such as glioblastoma. [, ]
  • Beyond Oncology: Given its impact on the ubiquitin-proteasome system and Nrf2 pathway, exploring MLN-9708's therapeutic potential in other diseases involving oxidative stress, inflammation, or protein misfolding disorders like neurodegenerative diseases is warranted. []

Bortezomib

Compound Description: Bortezomib is a first-generation proteasome inhibitor, commercially available as Velcade. It is a reversible inhibitor of the 26S proteasome, a critical cellular component responsible for protein degradation. Bortezomib is approved for treating multiple myeloma and mantle cell lymphoma [, , ].

Relevance: Bortezomib serves as a benchmark compound for comparing the efficacy and properties of newer proteasome inhibitors, including MLN-9708 []. Both compounds target the proteasome's chymotrypsin-like activity, but MLN-9708 demonstrates improved oral bioavailability compared to the intravenous administration required for Bortezomib [, ]. Additionally, several studies note MLN-9708's potential to overcome resistance mechanisms that limit Bortezomib's effectiveness [, ].

Carfilzomib

Compound Description: Carfilzomib (Kyprolis) is a second-generation, irreversible proteasome inhibitor with a higher affinity for the proteasome than Bortezomib. It is approved for treating relapsed and refractory multiple myeloma [, , ].

ONX-0912 (Oprozomib)

Compound Description: ONX-0912 (Oprozomib) is an orally bioavailable proteasome inhibitor that irreversibly inhibits the chymotrypsin-like activity of the proteasome [, , ]. It has shown promising results in preclinical studies and clinical trials for multiple myeloma.

Relevance: ONX-0912, like MLN-9708, is a next-generation proteasome inhibitor with oral bioavailability, offering a significant advantage over earlier intravenous options like Bortezomib [, ]. Both drugs target the chymotrypsin-like activity of the proteasome, but ONX-0912 acts via irreversible inhibition [, ]. These compounds highlight the research focus on developing orally effective proteasome inhibitors for improved patient convenience and treatment adherence.

Marizomib (Salinosporamide A)

Compound Description: Marizomib, also known as Salinosporamide A, is a naturally occurring proteasome inhibitor derived from marine bacteria. It is a potent, irreversible inhibitor of the proteasome's chymotryptic activity [, ]. Marizomib has demonstrated promising antitumor activity in preclinical models and is currently being investigated in clinical trials for various hematologic malignancies and solid tumors.

Relevance: Marizomib shares a mechanism of action with MLN-9708 by targeting the chymotryptic activity of the proteasome for irreversible inhibition [, , ]. While both compounds are considered next-generation proteasome inhibitors, Marizomib's unique marine origin and distinct chemical structure distinguish it from synthetically derived inhibitors like MLN-9708.

CEP-18770

Compound Description: CEP-18770 is an orally bioavailable proteasome inhibitor that demonstrates a high degree of selectivity for the chymotrypsin-like activity of the proteasome [, ]. Preclinical studies have shown its efficacy in various hematologic malignancies.

Relevance: Like MLN-9708, CEP-18770 is an orally bioavailable proteasome inhibitor that preferentially targets the chymotrypsin-like activity of the proteasome [, , ]. These shared characteristics highlight the research focus on developing oral proteasome inhibitors with improved selectivity profiles for treating various cancers.

MLN-2238

Compound Description: MLN-2238 is the biologically active form of MLN-9708 (Ixazomib) [, ]. It is formed after oral administration of MLN-9708, which acts as a prodrug. MLN-2238 directly inhibits the proteasome, leading to the intended therapeutic effects.

Relevance: Understanding the relationship between MLN-9708 and MLN-2238 is crucial for interpreting research on MLN-9708's activity. While MLN-9708 is the compound administered to patients, its conversion to MLN-2238 is necessary for its proteasome-inhibiting effects [, ]. Therefore, studies investigating the mechanism of action and downstream consequences of MLN-9708 often refer to the active form, MLN-2238.

Properties

CAS Number

1201902-80-8

Product Name

4-(carboxymethyl)-2-((R)-1-(2-(2,5-dichlorobenzamido)acetamido)-3-methylbutyl)-6-oxo-1,3,2-dioxaborinane-4-carboxylic acid

IUPAC Name

2-[4-(carboxymethyl)-2-[(1R)-1-[[2-[(2,5-dichlorobenzoyl)amino]acetyl]amino]-3-methylbutyl]-5-oxo-1,3,2-dioxaborolan-4-yl]acetic acid

Molecular Formula

C20H23BCl2N2O9

Molecular Weight

517.1 g/mol

InChI

InChI=1S/C20H23BCl2N2O9/c1-10(2)5-14(21-33-19(32)20(34-21,7-16(27)28)8-17(29)30)25-15(26)9-24-18(31)12-6-11(22)3-4-13(12)23/h3-4,6,10,14H,5,7-9H2,1-2H3,(H,24,31)(H,25,26)(H,27,28)(H,29,30)/t14-/m0/s1

InChI Key

MBOMYENWWXQSNW-AWEZNQCLSA-N

SMILES

B1(OC(=O)CC(O1)(CC(=O)O)C(=O)O)C(CC(C)C)NC(=O)CNC(=O)C2=C(C=CC(=C2)Cl)Cl

Synonyms

[(1R)-1-[[2-[(2,5-dichlorobenzoyl)amino]acetyl]amino]-3-methylbutyl]boronic acid

Canonical SMILES

B1(OC(=O)C(O1)(CC(=O)O)CC(=O)O)C(CC(C)C)NC(=O)CNC(=O)C2=C(C=CC(=C2)Cl)Cl

Isomeric SMILES

B1(OC(=O)C(O1)(CC(=O)O)CC(=O)O)[C@H](CC(C)C)NC(=O)CNC(=O)C2=C(C=CC(=C2)Cl)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.